molecular formula C12H18 B1593196 1-Propene, tetramer CAS No. 6842-15-5

1-Propene, tetramer

Cat. No.: B1593196
CAS No.: 6842-15-5
M. Wt: 162.27 g/mol
InChI Key: RCRMTWBZRLYXQC-FNCTZUPOSA-N
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Description

1-Propene, tetramer, also known as propylene tetramer, is an organic compound with the molecular formula C₁₂H₁₈. It is a colorless liquid that is less dense than water and insoluble in water. This compound is part of the alkene class of hydrocarbons and is characterized by its multiple double bonds, making it highly reactive in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propene, tetramer is typically synthesized through the oligomerization of propylene. This process involves the combination of multiple propylene molecules to form a larger molecule. The reaction is usually catalyzed by solid phosphoric acid or zeolites, which facilitate the formation of the tetramer .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of fluid catalytic cracking processes widely used in petroleum refining. This method provides an abundance of propylene, which is then oligomerized to form the tetramer. The use of zeolite catalysts has been studied to improve the efficiency and selectivity of the oligomerization process .

Chemical Reactions Analysis

Types of Reactions: 1-Propene, tetramer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Epoxides, alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkenes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Propene, tetramer involves its reactivity with various chemical reagents. The multiple double bonds in the molecule make it highly reactive, allowing it to undergo addition reactions with electrophiles and nucleophiles. The presence of catalysts such as zeolites enhances the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Uniqueness: 1-Propene, tetramer is unique due to its specific molecular structure and reactivity. Its multiple double bonds and the ability to form various derivatives make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(4E,7E,10E)-dodeca-1,4,7,10-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,6-7,9-10,12H,1,5,8,11H2,2H3/b6-4+,9-7+,12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRMTWBZRLYXQC-FNCTZUPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=CCC=CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C/C=C/C/C=C/CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027634
Record name 1-Propene, tetramer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Propene, tetramer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6842-15-5
Record name 1-Propene, tetramer
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Propene, tetramer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propene, tetramer
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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